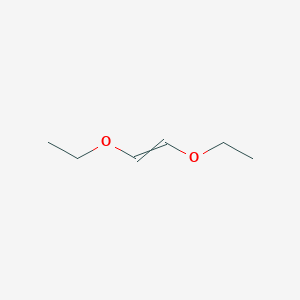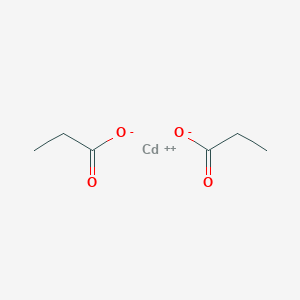
2-Benzoxazolethiol, 5-phényl-
Vue d'ensemble
Description
2-Benzoxazolethiol, 5-phenyl- (2-BT-5P) is a chemical compound that has been studied for its potential applications in various scientific research applications. It is an organic compound with a molecular formula of C10H7NO2S and a molecular weight of 199.22 g/mol. 2-BT-5P is a heterocyclic compound with a benzoxazole ring and a thiol group. It has been studied for its potential use in drug development, biochemistry, and other areas of scientific research.
Applications De Recherche Scientifique
Chimie organique synthétique
Le benzoxazole est un membre précieux et important des hétérocycles qui relie la chimie organique synthétique aux domaines médicinal, pharmaceutique et industriel . C'est une molécule plane bicyclique et c'est la partie la plus favorable pour les chercheurs car elle a été largement utilisée comme matière de départ pour différentes approches mécanistiques dans la découverte de médicaments .
Chimie médicinale
Le motif présente une forte possibilité de large spectre de substrats et de fonctionnalisation pour offrir plusieurs activités biologiques telles que les effets antimicrobiens, antifongiques, anticancéreux, antioxydants, anti-inflammatoires, etc. .
Applications pharmaceutiques
Le benzoxazole a été largement utilisé dans l'industrie pharmaceutique en raison de sa large gamme d'activités biologiques. Il est souvent utilisé comme matière de départ pour différentes approches mécanistiques dans la découverte de médicaments .
Applications industrielles
Dans le secteur industriel, le benzoxazole est utilisé en raison de sa structure plane et de son large spectre de substrats. Il offre une forte possibilité de fonctionnalisation, ce qui en fait un composé polyvalent dans diverses applications industrielles .
Méthodologies synthétiques
Il y a eu une forte augmentation de la synthèse du benzoxazole par différentes voies. Une variété de méthodologies synthétiques bien organisées pour le benzoxazole utilisant la 2-aminophénol avec des aldéhydes, des cétones, des acides, des alcools, des isothiocyanates, des ortho-esters et des alcynones dans différentes conditions réactionnelles et catalyseurs, à savoir nanocatalyseurs, catalyseurs métalliques et catalyseurs de liquide ionique, avec d'autres techniques diverses ont été résumées .
Mécanisme D'action
While the specific mechanism of action for “2-Benzoxazolethiol, 5-phenyl-” is not explicitly stated in the search results, benzoxazole derivatives are known to exhibit a wide range of biological activities, such as anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Safety and Hazards
Orientations Futures
Benzoxazole derivatives, including “2-Benzoxazolethiol, 5-phenyl-”, hold immense potential for scientific research. Their unique properties make them valuable tools in various fields including materials science, organic synthesis, and pharmaceutical. Further studies are needed to explore their potential applications and to develop more potent biologically active benzoxazole-based drugs .
Analyse Biochimique
Cellular Effects
The cellular effects of 2-Benzoxazolethiol, 5-phenyl- are also not fully known. Benzoxazole derivatives have been shown to have a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, and anti-inflammatory effects
Molecular Mechanism
The molecular mechanism of action of 2-Benzoxazolethiol, 5-phenyl- is not well-studied. Benzoxazole derivatives have been shown to have a wide range of biological activities, suggesting that they may exert their effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
5-phenyl-3H-1,3-benzoxazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NOS/c16-13-14-11-8-10(6-7-12(11)15-13)9-4-2-1-3-5-9/h1-8H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLMWNVNJBXKRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)OC(=S)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169648 | |
| Record name | 2-Benzoxazolethiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17371-99-2 | |
| Record name | 5-Phenyl-2(3H)-benzoxazolethione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17371-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzoxazolethiol, 5-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017371992 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Benzoxazolinethione, 5-phenyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzoxazolethiol, 5-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Phenyl-1,3-benzoxazole-2(3H)-thione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2H-Indol-2-one, 1-acetyl-3,3-bis[4-(acetyloxy)phenyl]-1,3-dihydro-](/img/structure/B103055.png)

![4-Methoxybenzo[c]cinnoline](/img/structure/B103057.png)
![2-[(3-Carboxyphenyl)carbamoyl]benzoic acid](/img/structure/B103060.png)






